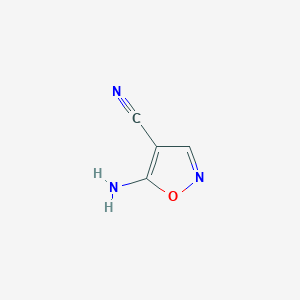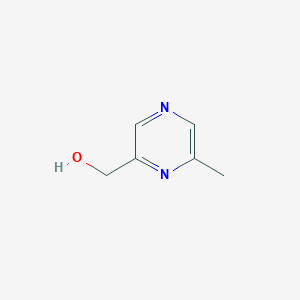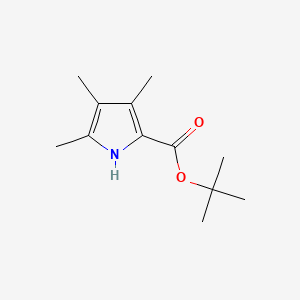
5-Aminoisoxazole-4-carbonitrile
Overview
Description
5-Aminoisoxazole-4-carbonitrile is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Mechanism of Action
Target of Action
Isoxazole derivatives have been studied as inhibitors of cytochrome p450 cyp17, which is responsible for the biosynthesis of precursors of both androgens and estrogen .
Mode of Action
It’s known that isoxazole derivatives can interact with their targets, leading to changes in the biochemical processes .
Biochemical Pathways
Isoxazole derivatives are known to display a variety of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The ADME properties of 5-Aminoisoxazole-4-carbonitrile are as follows :
Result of Action
Isoxazole derivatives have been reported to display a variety of biological activities, including antibacterial, anticancer, and antiproliferative effects .
Biochemical Analysis
Biochemical Properties
5-Aminoisoxazole-4-carbonitrile plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it exhibits inhibitory activity against certain pathogenic microorganisms, making it a potential candidate for antimicrobial drug development . The compound’s interactions with enzymes such as γ-glutamyl transferase have been noted, which may contribute to its anticancer and antiparasitic activities . Additionally, this compound has demonstrated antioxidant properties, which are attributed to its ability to scavenge free radicals .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi . This compound influences cell function by interfering with cell signaling pathways and gene expression. For example, its antimicrobial activity is linked to the disruption of bacterial cell wall synthesis and inhibition of essential enzymes . Furthermore, this compound affects cellular metabolism by modulating the activity of metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with γ-glutamyl transferase results in the inhibition of this enzyme, which is crucial for its anticancer activity . Additionally, the compound can induce changes in gene expression, further influencing cellular functions. The binding interactions of this compound with target proteins and enzymes are essential for its biological activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied extensively. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its biological activity, although some degradation products may form under specific conditions . The temporal effects of this compound on cellular function have also been observed, with sustained antimicrobial and antioxidant activities over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antioxidant activities without noticeable toxic effects . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been reported . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . The effects on metabolic flux and metabolite levels are significant, as they influence the overall pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by factors such as the presence of binding proteins and transporters . These interactions are crucial for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate sites of action within the cell . The subcellular distribution of this compound is essential for its therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisoxazole-4-carbonitrile typically involves the cyclization of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole derivatives . Another method involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles, which can be performed under reflux conditions in pyridine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, involving similar reaction conditions and reagents.
Chemical Reactions Analysis
Types of Reactions: 5-Aminoisoxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can yield various substituted isoxazoles .
Scientific Research Applications
5-Aminoisoxazole-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties
Comparison with Similar Compounds
5-Amino-3-methylisoxazole: This compound is structurally similar but has a methyl group at the 3-position.
5-Amino-4-methylisoxazole: Similar to 5-Aminoisoxazole-4-carbonitrile but with a methyl group at the 4-position.
5-Amino-3,4-dimethylisoxazole: Contains methyl groups at both the 3 and 4 positions.
Uniqueness: this compound is unique due to the presence of the nitrile group at the 4-position, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the synthesis of novel derivatives with specific properties .
Properties
IUPAC Name |
5-amino-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O/c5-1-3-2-7-8-4(3)6/h2H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZRYIRJNFYOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309975 | |
| Record name | 5-Aminoisoxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-17-9 | |
| Record name | 5-Aminoisoxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1,2-oxazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper regarding 5-aminoisoxazole-4-carbonitrile?
A1: The research paper primarily focuses on developing a novel and efficient synthesis method for this compound and characterizing its structure using experimental and theoretical techniques []. The study highlights the synthesis procedure, including the use of readily available starting materials like 2-ethoxymethylenemalononitrile and hydroxylamine, and emphasizes the method's simplicity and moderate reaction conditions [].
Q2: How was the structure of this compound confirmed in the study?
A2: The researchers confirmed the structure of this compound using a combination of spectroscopic techniques and theoretical calculations []. They employed infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis to determine the compound's functional groups, connectivity, and elemental composition []. Further, they utilized density functional theory (DFT) calculations to predict 1H and 13C NMR chemical shifts, which showed good agreement with the experimental data []. This multi-faceted approach ensured a comprehensive structural characterization of the synthesized compound.
Q3: Beyond structural elucidation, what additional theoretical insights were gained about this compound?
A3: In addition to structural confirmation, the researchers performed theoretical calculations to investigate the electronic properties of this compound []. They calculated the molecular electrostatic potential (MEP) distribution, which provides insights into the molecule's reactivity and potential interaction sites []. Additionally, they visualized the frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) []. These orbitals play a crucial role in chemical reactions and provide information about the molecule's reactivity and stability. These theoretical insights could be valuable for future studies exploring the chemical reactivity and potential applications of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















